molecular formula C10H20O2Si B14333977 [(1-Ethoxypenta-1,4-dien-1-yl)oxy](trimethyl)silane CAS No. 111722-98-6

[(1-Ethoxypenta-1,4-dien-1-yl)oxy](trimethyl)silane

Cat. No.: B14333977
CAS No.: 111722-98-6
M. Wt: 200.35 g/mol
InChI Key: IPSWMNSQCJASJR-UHFFFAOYSA-N
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Description

(1-Ethoxypenta-1,4-dien-1-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to a penta-1,4-dien-1-yl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxypenta-1,4-dien-1-yl)oxysilane typically involves the reaction of penta-1,4-dien-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

Penta-1,4-dien-1-ol+TrimethylchlorosilaneBase(1-Ethoxypenta-1,4-dien-1-yl)oxysilane+HCl\text{Penta-1,4-dien-1-ol} + \text{Trimethylchlorosilane} \xrightarrow{\text{Base}} \text{(1-Ethoxypenta-1,4-dien-1-yl)oxysilane} + \text{HCl} Penta-1,4-dien-1-ol+TrimethylchlorosilaneBase​(1-Ethoxypenta-1,4-dien-1-yl)oxysilane+HCl

Industrial Production Methods

On an industrial scale, the production of (1-Ethoxypenta-1-yl)oxysilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxypenta-1-4-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

(1-Ethoxypenta-1-4-dien-1-yl)oxysilane has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound is used in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which (1-Ethoxypenta-1-4-dien-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form stable bonds with oxygen, nitrogen, and other heteroatoms, facilitating the formation of complex molecular structures. The pathways involved in these interactions depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethenyl-1-methoxypenta-1-4-dien-1-yl)oxysilane
  • 1-Methoxy-3-(trimethylsilyloxy)butadiene
  • Trimethyl[(4-methyl-1-3-pentadien-2-yl)oxy]silane

Uniqueness

(1-Ethoxypenta-1-4-dien-1-yl)oxysilane is unique due to its specific structural features, which confer distinct chemical properties. The presence of the ethoxy group and the penta-1,4-dien-1-yl moiety allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds.

Properties

111722-98-6

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

1-ethoxypenta-1,4-dienoxy(trimethyl)silane

InChI

InChI=1S/C10H20O2Si/c1-6-8-9-10(11-7-2)12-13(3,4)5/h6,9H,1,7-8H2,2-5H3

InChI Key

IPSWMNSQCJASJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CCC=C)O[Si](C)(C)C

Origin of Product

United States

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